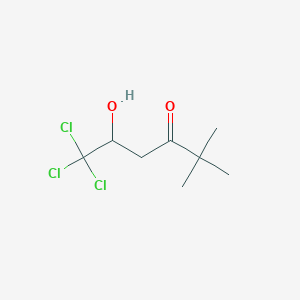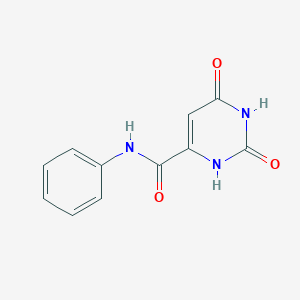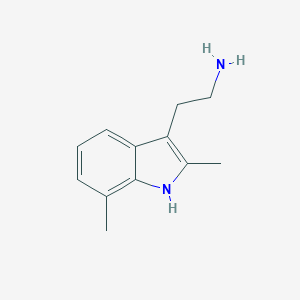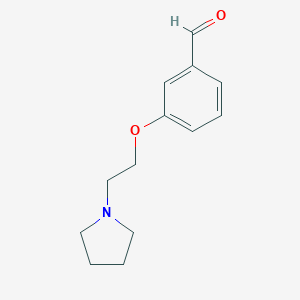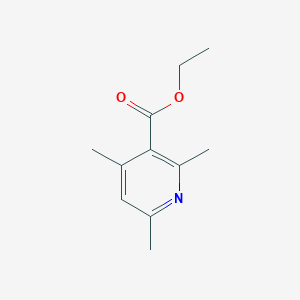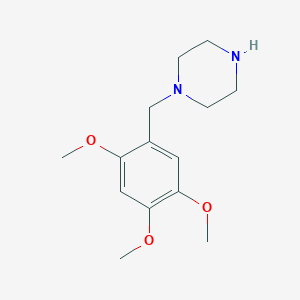
1-(2,4,5-triméthoxybenzyl)pipérazine
Vue d'ensemble
Description
1-(2,4,5-Trimethoxy-benzyl)-piperazine is a chemical compound with the molecular formula C14H23N2O3 It is known for its unique structure, which includes a piperazine ring substituted with a 2,4,5-trimethoxybenzyl group
Applications De Recherche Scientifique
1-(2,4,5-Trimethoxy-benzyl)-piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
1-(2,4,5-Trimethoxybenzyl)piperazine primarily targets the central nervous system (CNS). It interacts with various neurotransmitter receptors, including serotonin (5-HT) receptors, which play a crucial role in mood regulation, cognition, and perception .
Mode of Action
The compound acts as a serotonin receptor agonist, particularly at the 5-HT2A and 5-HT2C receptors. By binding to these receptors, it mimics the action of serotonin, leading to altered neurotransmission. This interaction can result in changes in mood, perception, and cognition .
Biochemical Pathways
1-(2,4,5-Trimethoxybenzyl)piperazine affects the serotonin signaling pathway. Upon binding to the 5-HT2A and 5-HT2C receptors, it activates downstream signaling cascades involving G-proteins and second messengers like inositol triphosphate (IP3) and diacylglycerol (DAG). These pathways influence various cellular processes, including calcium release and protein kinase activation, ultimately affecting neuronal activity and neurotransmitter release .
Pharmacokinetics
The pharmacokinetics of 1-(2,4,5-Trimethoxybenzyl)piperazine involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed orally, with a bioavailability influenced by factors such as metabolic rate and enzyme activity. It is metabolized primarily in the liver by cytochrome P450 enzymes and excreted via the kidneys. The half-life of the compound determines its duration of action and potential accumulation in the body .
Result of Action
At the molecular level, the activation of serotonin receptors by 1-(2,4,5-Trimethoxybenzyl)piperazine leads to increased neuronal excitability and neurotransmitter release. This can result in enhanced mood, altered perception, and cognitive effects. At the cellular level, the compound’s action can modulate synaptic plasticity and neuronal communication .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of 1-(2,4,5-Trimethoxybenzyl)piperazine. For instance, acidic conditions may affect its stability, while interactions with other drugs can alter its pharmacokinetics and pharmacodynamics. Additionally, individual genetic variations in metabolic enzymes can impact the compound’s effectiveness and safety profile .
Analyse Biochimique
Biochemical Properties
It is known that it can be used as a building block to synthesize Phenylpropyl trimetazidine derivatives with potent cerebral vasodilator activity and Benzoylguanidine-trimetazidine derivatives for myocardial ischemic-reperfusion activity studies .
Cellular Effects
It is known that Trimetazidine, a drug in which 1-(2,4,5-trimethoxybenzyl)piperazine is an impurity, has been shown to improve the heart muscle’s ability to use glucose as a fuel by inhibiting its use of fatty acid metabolism .
Molecular Mechanism
It is known that Trimetazidine, a drug in which 1-(2,4,5-trimethoxybenzyl)piperazine is an impurity, works by improving the heart muscle’s ability to use glucose as a fuel by inhibiting its use of fatty acid metabolism .
Temporal Effects in Laboratory Settings
It is known that Trimetazidine, a drug in which 1-(2,4,5-trimethoxybenzyl)piperazine is an impurity, is usually prescribed as a long-term treatment of angina pectoris .
Dosage Effects in Animal Models
It is known that Trimetazidine, a drug in which 1-(2,4,5-trimethoxybenzyl)piperazine is an impurity, has been shown to increase coronary flow reserve, thereby delaying the onset of ischemia associated with exercise .
Metabolic Pathways
It is known that the detection of Trimetazidine in urine may result from the metabolism of Lomerizine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,5-Trimethoxy-benzyl)-piperazine typically involves the reaction of 2,4,5-trimethoxybenzyl chloride with piperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for 1-(2,4,5-Trimethoxy-benzyl)-piperazine are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4,5-Trimethoxy-benzyl)-piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 2,4,5-trimethoxybenzaldehyde or 2,4,5-trimethoxybenzoic acid.
Reduction: Formation of 2,4,5-trimethoxybenzyl alcohol.
Substitution: Formation of various substituted benzyl derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3,4,5-Trimethoxy-benzyl)-piperazine
- 1-(2,3,4-Trimethoxy-benzyl)-piperazine
- 1-(2,4,6-Trimethoxy-benzyl)-piperazine
Uniqueness
1-(2,4,5-Trimethoxy-benzyl)-piperazine is unique due to the specific positioning of the methoxy groups on the benzyl ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
1-[(2,4,5-trimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-17-12-9-14(19-3)13(18-2)8-11(12)10-16-6-4-15-5-7-16/h8-9,15H,4-7,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEQVYYQWYPXLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCNCC2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354360 | |
| Record name | 1-(2,4,5-Trimethoxy-benzyl)-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356083-64-2 | |
| Record name | 1-(2,4,5-Trimethoxy-benzyl)-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why was 1-(2,4,5-Trimethoxybenzyl)piperazine chosen as the internal standard for this trimetazidine analysis?
A1: While the article doesn't explicitly state the reasons for choosing this specific internal standard, several factors are likely involved. A suitable internal standard should ideally possess similar chemical properties to the analyte (trimetazidine) to ensure comparable behavior during sample preparation and analysis. This includes factors such as:
Q2: Can you detail the analytical method used to quantify trimetazidine and its internal standard in this research?
A2: The researchers used a combined approach of liquid chromatography and tandem mass spectrometry (LC/MS/MS) []. Here's a breakdown:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



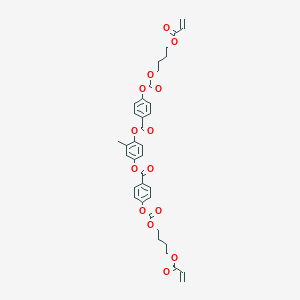
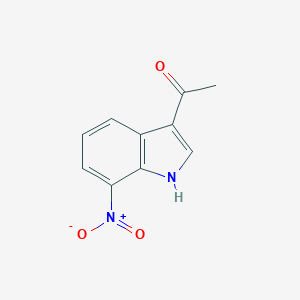



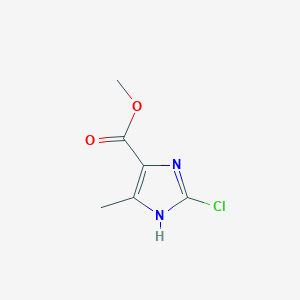

![(R)-Benzyl (1-(4-((1H-pyrrolo[2,3-b]pyridin-4-yl)carbamoyl)phenyl)ethyl)carbamate](/img/structure/B185897.png)
